Mebicar vs. Diazepam: Divergent Neurochemical Modulation of Amino Acids in Rat Brain
A direct comparative study in rats demonstrates that Mebicar and diazepam, while both exhibiting anxiolytic activity, induce opposite changes in brain neuroactive amino acids. Mebicar specifically increases the content of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), whereas diazepam increases the content of the excitatory amino acids asparaginic and glutamic acids [1]. This provides a mechanistic basis for their different clinical and side-effect profiles.
| Evidence Dimension | Effect on brain amino acid levels |
|---|---|
| Target Compound Data | Increased gamma-aminobutyric acid (GABA) content |
| Comparator Or Baseline | Diazepam (1,4-benzodiazepine): Increased asparaginic and glutamic acid content |
| Quantified Difference | Qualitative difference in direction of change (GABA increase vs. excitatory amino acid increase); quantitative values not provided in the available abstract. |
| Conditions | Rat brain tissue analysis following drug administration [1]. |
Why This Matters
For researchers investigating non-benzodiazepine anxiolytic mechanisms or seeking compounds that enhance GABAergic tone without directly binding to benzodiazepine receptors, Mebicar offers a distinct and quantifiable neurochemical differentiation from diazepam.
- [1] Zimakova IE, et al. Comparative analysis of the behavioral, neurochemical and autonomotropic effects of mebikar and diazepam. Farmakol Toksikol. 1982 Sep-Oct;45(5):23-6. PMID: 6128252. View Source
